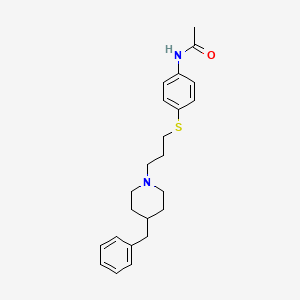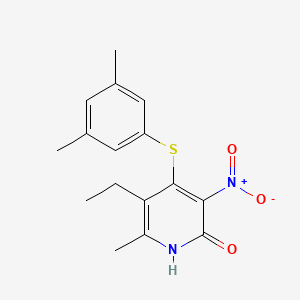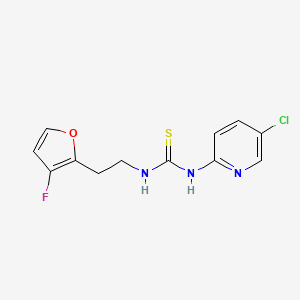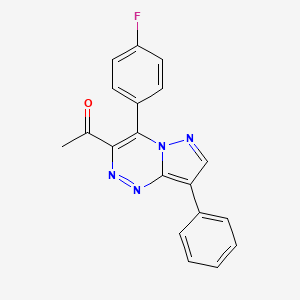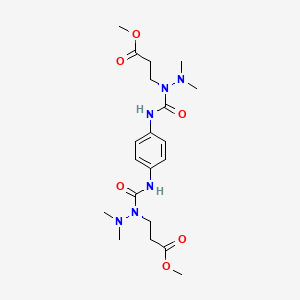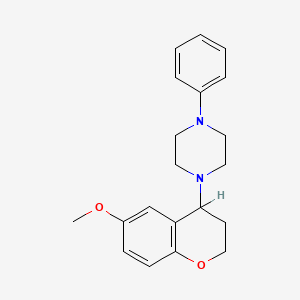
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the ergoline core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the pyrazolyl group: This step might involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen.
Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline can be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential therapeutic applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline: The parent compound, known for its biological activity.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline is unique due to the presence of the pyrazolyl group and the specific stereochemistry, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
115178-35-3 |
|---|---|
Formule moléculaire |
C19H22N4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(6aR,9S)-7-methyl-9-(pyrazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H22N4/c1-22-11-13(12-23-7-3-6-21-23)8-16-15-4-2-5-17-19(15)14(10-20-17)9-18(16)22/h2-7,10,13,16,18,20H,8-9,11-12H2,1H3/t13-,16?,18+/m0/s1 |
Clé InChI |
CEHQWLQYPXGEQW-HDUJFRAXSA-N |
SMILES isomérique |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CC=N5 |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



